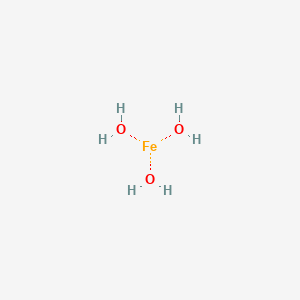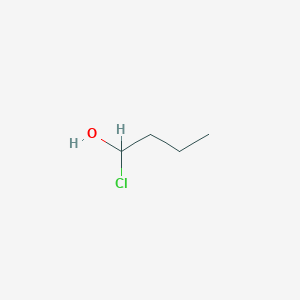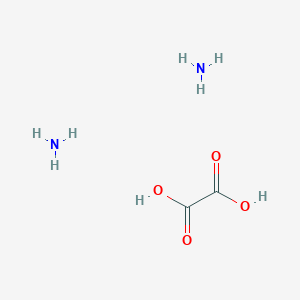
Ferric hydroxide
描述
Ferric hydroxide, also known as iron(III) hydroxide, is a chemical compound with the formula Fe(OH)₃. It is commonly recognized as a yellowish-brown or reddish-brown precipitate. This compound is practically insoluble in water but dissolves readily in acids to produce iron(III) salts. This compound naturally occurs in the environment as the mineral goethite and is a primary component in the formation of rust when iron reacts with water and oxygen .
作用机制
Target of Action
Ferric hydroxide is primarily targeted towards the treatment and prevention of iron deficiency anemia . Iron deficiency anemia is a condition where the body lacks enough iron to produce hemoglobin, the protein in red blood cells that carries oxygen to the body’s tissues. This compound, as an iron supplement, helps replenish the body’s iron stores and aids in the production of hemoglobin .
Mode of Action
The iron ions are then transported as a complex with transferrin to target cells including erythroid precursor cells . The iron is then incorporated into hemoglobin as the cells mature into red blood cells .
Biochemical Pathways
This compound plays a crucial role in the iron metabolic pathway. It contributes to the replenishment of iron stores in the body, which is essential for the synthesis of hemoglobin. Hemoglobin, in turn, is vital for the transport of oxygen in the body. Therefore, this compound indirectly influences the oxygen transport pathway and the overall oxygenation of the body’s tissues .
Pharmacokinetics
This is why it is often administered intravenously in the form of ferric carboxymaltose, a colloidal iron (III) hydroxide in complex with carboxymaltose, a carbohydrate polymer that releases iron .
Result of Action
The primary result of this compound administration is the correction of iron deficiency and the prevention or treatment of iron deficiency anemia . By replenishing the body’s iron stores, this compound aids in the production of hemoglobin, thereby improving the oxygen-carrying capacity of the blood. This can lead to an improvement in symptoms associated with iron deficiency anemia, such as fatigue and weakness .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other substances in the gastrointestinal tract can affect the absorption of this compound. Certain substances, such as tannins found in tea and coffee, can inhibit iron absorption, while others, like vitamin C, can enhance it . Furthermore, the pH of the environment can also affect the solubility and hence the bioavailability of this compound . In alkaline conditions, this compound tends to precipitate, reducing its bioavailability .
生化分析
Biochemical Properties
Ferric hydroxide interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the oxidation of iron by bacterial metabolic systems . The ferric ions produced by biological actions also act as a catalyst for the oxidation of toxic metalloids .
Cellular Effects
This compound influences cell function by affecting the cycling of iron and the concentrations of hazardous metals . It also has an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . It also plays a role in enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and affects metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins and affects its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are significant . It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions: Ferric hydroxide is most commonly synthesized in the laboratory by adding a solution of an iron(III) salt, such as iron(III) chloride or iron(III) nitrate, to a strong base like sodium hydroxide. The reaction is as follows: [ \text{Fe}^{3+} + 3\text{OH}^- \rightarrow \text{Fe(OH)}_3 ] This process results in the formation of a precipitate of this compound .
Industrial Production Methods: In industrial settings, this compound can be produced by the hydrolysis of ferric chloride with boiling water. The reaction is: [ \text{FeCl}_3 + 3\text{H}_2\text{O} \rightarrow \text{Fe(OH)}_3 + 3\text{HCl} ] The hydrochloric acid formed during the hydrolysis must be removed through dialysis to stabilize the this compound sol .
化学反应分析
Types of Reactions: Ferric hydroxide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form iron(III) oxide (Fe₂O₃).
Reduction: It can be reduced to iron(II) hydroxide (Fe(OH)₂) under certain conditions.
Substitution: this compound can react with acids to form iron(III) salts and water.
Common Reagents and Conditions:
Oxidation: Exposure to air or other oxidizing agents.
Reduction: Reaction with reducing agents such as hydrogen gas.
Substitution: Reaction with acids like hydrochloric acid.
Major Products:
Oxidation: Iron(III) oxide (Fe₂O₃).
Reduction: Iron(II) hydroxide (Fe(OH)₂).
Substitution: Iron(III) salts (e.g., iron(III) chloride) and water.
科学研究应用
Ferric hydroxide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the production of iron oxides and other iron compounds.
Biology: Acts as a phosphate binder in people with kidney disease, helping to control phosphate levels in the body.
Medicine: Forms the basis of certain iron supplements used to treat iron deficiency anemia.
Industry: Extensively applied in water treatment processes as a flocculant to remove suspended particles from water
相似化合物的比较
Ferric hydroxide can be compared with other iron compounds such as:
Iron(III) oxide (Fe₂O₃):
Iron(III) oxide-hydroxide (FeO(OH)):
Iron(II) hydroxide (Fe(OH)₂): A reduced form of this compound, it is less stable and more reactive
This compound is unique in its ability to act as a precursor to various iron compounds and its extensive use in medical and industrial applications.
属性
IUPAC Name |
iron;trihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Fe.3H2O/h;3*1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLTRNWIFKITPIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.[Fe] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
FeH6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5051652 | |
| Record name | Ferric hydroxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5051652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Water or Solvent Wet Solid, Red to brown solid; Practically insoluble in water; [Merck Index] Red-brown crystals; [Sigma-Aldrich MSDS] | |
| Record name | Iron hydroxide (Fe(OH)3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ferric hydroxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14952 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1309-33-7 | |
| Record name | Ferric hydroxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001309337 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iron hydroxide (Fe(OH)3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ferric hydroxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5051652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diiron trioxide hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.788 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![1-Naphthalenesulfonic acid, 5-[(4-hydroxyphenyl)amino]-8-(phenylamino)-](/img/structure/B73108.png)





